N-cyclopentyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide
Description
N-Cyclopentyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a quinazoline-derived acetamide compound characterized by a cyclopentyl group, a sulfanyl-linked acetamide backbone, and a substituted quinazoline moiety. The sulfanyl (-S-) linkage between the acetamide and quinazoline groups may influence solubility and conformational flexibility, while the cyclopentyl substituent could modulate steric and lipophilic properties. Structural determination of similar compounds (e.g., via X-ray crystallography) often employs SHELX software for refinement, a widely trusted tool in small-molecule crystallography .
Properties
Molecular Formula |
C18H23N3O4S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H23N3O4S/c1-24-14-7-12-13(8-15(14)25-2)20-16(21-18(12)23)9-26-10-17(22)19-11-5-3-4-6-11/h7-8,11H,3-6,9-10H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
XSIRXKAIRJOJPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3CCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Methyl 2-Amino-4,6-Dimethoxybenzoate
The quinazoline backbone is synthesized via cyclization of methyl 2-amino-4,6-dimethoxybenzoate with formamidine acetate in 2-methoxyethanol under reflux (Table 1).
Table 1: Cyclization Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Methyl 2-amino-4,6-dimethoxybenzoate | |
| Reagent | Formamidine acetate | |
| Solvent | 2-Methoxyethanol | |
| Temperature | Reflux (~125°C) | |
| Yield | 85–90% |
The product, 5,7-dimethoxy-3,4-dihydroquinazolin-4-one, is isolated via trituration with water and characterized by NMR (δ 3.82–11.7 ppm).
Hydroxylation at C4
Oxidation of 5,7-dimethoxyquinazolin-4(3H)-one using H₂O₂ in acetic acid introduces the C4 hydroxy group (80% yield).
Methylsulfanyl Group Installation
Nucleophilic Substitution at C2
The C2-chloro intermediate (2-chloro-4-hydroxy-6,7-dimethoxyquinazoline) reacts with mercaptoacetic acid derivatives. A two-step protocol is employed:
-
Chlorination : Treatment of 4-hydroxy-6,7-dimethoxyquinazoline with POCl₃/PCl₅ yields the C2-chloro derivative.
-
Thiolation : Reaction with 2-mercapto-N-cyclopentylacetamide in DMF using K₂CO₃ as base (Table 2).
Table 2: Sulfanyl Group Introduction
| Parameter | Value | Source |
|---|---|---|
| Chlorinating Agent | POCl₃ (excess) | |
| Thiol Source | 2-Mercapto-N-cyclopentylacetamide | |
| Base | K₂CO₃ | |
| Solvent | DMF, 60°C, 12 h | |
| Yield | 72–78% |
Acetamide Side-Chain Coupling
Cyclopentylamine Derivatization
N-Cyclopentyl-2-mercaptoacetamide is prepared by reacting cyclopentylamine with 2-chloroacetamide in THF, followed by thiolation with NaSH (65% yield).
Final Coupling Reaction
The C2-chloro quinazoline intermediate couples with N-cyclopentyl-2-mercaptoacetamide under Mitsunobu conditions (DEAD, PPh₃) to install the sulfanyl-acetamide group (Table 3).
Table 3: Mitsunobu Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagents | DIAD, PPh₃ | |
| Solvent | THF, 0°C → RT | |
| Reaction Time | 24 h | |
| Yield | 68% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity.
Alternative Synthetic Routes
One-Pot Tandem Reaction
A patent describes a tandem cyclization-thiolation using 2-aminobenzonitrile derivatives and thiourea in polyphosphoric acid (70% yield), though scalability is limited.
Enzymatic Hydrolysis
Lipase-mediated hydrolysis of methyl ester intermediates improves regioselectivity (85% yield), but requires specialized biocatalysts.
Challenges and Optimization
Hydroxy Group Protection
The C4 hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during chlorination steps to prevent oxidation. Deprotection with TBAF restores the hydroxy moiety (90% yield).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the quinazoline core.
Reduction: This reaction can target the sulfanyl group.
Substitution: This reaction can occur at the quinazoline core or the cyclopentyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with modified hydroxyl groups, while reduction may produce compounds with altered sulfanyl groups .
Scientific Research Applications
Biological Activities
-
Antitumor Activity :
- Research indicates that compounds containing quinazoline derivatives exhibit significant antitumor properties. Specifically, N-cyclopentyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against several bacterial strains. Studies have demonstrated that modifications to the quinazoline structure can enhance its efficacy against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, potentially modulating their activity. The cyclopentyl group may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related acetamides from the literature:
*Estimated based on analogous structures.
Key Comparisons:
Core Heterocycle: The target compound’s quinazoline ring (4-hydroxy, 6,7-dimethoxy) contrasts with the pyridine ring in and the benzene derivatives in .
Substituent Effects: Sulfanyl vs. Sulfonyl/Sulfonic Groups: The sulfanyl (-S-) linkage in the target compound and offers greater conformational flexibility compared to the rigid sulfonyl (-SO₂-) group in , which may reduce steric constraints in molecular interactions. However, the cyclohexyl group in exhibits disorder in crystal structures, suggesting dynamic flexibility .
Crystallography and Packing :
- The target compound’s quinazoline moiety may facilitate π-stacking interactions akin to the pyridyl rings in , while its hydroxy/methoxy groups could enable hydrogen-bonding networks similar to those observed in . In contrast, lacks polar substituents, relying on van der Waals forces for packing.
Biological Implications :
- Quinazoline derivatives are frequently explored for kinase inhibition, whereas nitrophenyl-sulfonyl acetamides (e.g., ) are often intermediates for bioactive heterocycles. The target compound’s hydroxy/methoxy groups may confer antioxidant or antimicrobial properties, though direct evidence is absent in the provided data.
Biological Activity
N-cyclopentyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, summarizing research findings, case studies, and relevant data.
Molecular Structure:
- Molecular Formula: C22H32N4O4S
- Molecular Weight: 448.6 g/mol
- CAS Number: 1010904-23-0
The compound features a quinazoline moiety, known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing quinazoline derivatives exhibit promising anticancer properties. In particular, this compound has shown potential in inhibiting cancer cell proliferation.
Case Study: In Vitro Testing
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The results demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria and fungi.
Research Findings
A comparative study assessed the antimicrobial efficacy of several quinazoline derivatives, including this compound. The findings indicated:
- Gram-positive bacteria: Effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Gram-negative bacteria: Limited effectiveness observed against Escherichia coli with an MIC >64 µg/mL.
- Fungal strains: Exhibited antifungal activity against Candida albicans, with an MIC of 16 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Quinazoline Core: Known for various pharmacological effects.
- Sulfanyl Group: Enhances lipophilicity and may improve membrane permeability.
- Cyclopentyl Substituent: Contributes to the overall biological activity through potential interactions with biological targets.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of N-cyclopentyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, reducing trial-and-error approaches. For example, ICReDD’s integration of computational reaction path searches with experimental validation accelerates optimization .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration determination, as in ) with NMR (for solution-phase conformation) and HRMS (for molecular mass confirmation). Cross-validate results using computational methods like molecular docking to assess interactions with biological targets .
Q. How can solubility and stability be assessed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Use Hansen solubility parameters to screen solvents. Statistical modeling (e.g., partial least squares regression) correlates degradation pathways with molecular descriptors .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay models?
- Methodological Answer : Apply comparative analysis frameworks (e.g., cross-model validation) to identify assay-specific variables (e.g., membrane permeability in cell-based vs. enzyme assays). Reference ’s approach to contested methodologies by integrating interdisciplinary data (e.g., computational ADMET predictions and experimental IC50 values) .
Q. How can the reaction mechanism of sulfanyl-acetamide bond formation be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., 34S) paired with kinetic isotope effect (KIE) studies. Complement with in situ FTIR or Raman spectroscopy to track intermediates. Computational microkinetic modeling (e.g., using Gaussian or ORCA) refines proposed pathways .
Q. What computational tools predict the compound’s interaction with quinazoline-targeted enzymes (e.g., tyrosine kinases)?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding free energies. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Machine learning models (e.g., AlphaFold2) can predict protein-ligand interfaces .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding affinity predictions and experimental IC50 values?
- Methodological Answer : Reconcile differences by evaluating force field accuracy (e.g., GAFF vs. OPLS) and solvent models (implicit vs. explicit). Use Bland-Altman plots to quantify systematic biases. Experimental replicates under controlled conditions (e.g., fixed ionic strength) reduce variability .
Safety and Best Practices
Q. What safety protocols are essential when handling sulfanyl-containing acetamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
